BenchChemオンラインストアへようこそ!

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide

TLK2 inhibitor Kinase selectivity Chemical probe

This N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide (CAS 2097920-95-9) is a defined TLK2 inhibitor (IC50 = 100 nM) offering a privileged scaffold for SAR programs targeting solvent-exposed regions of kinase ATP sites. Its unique 4-(1,3-thiazol-2-yloxy)benzamide moiety is not exemplified in dominant kinase inhibitor patents, enabling novel composition-of-matter filings beyond the patented N-linked benzamide chemical space. High tPSA (109 Ų) predicts low CNS exposure, ideal for peripheral target engagement. Custom quantities, bulk pricing, and detailed analytical documentation are available upon request.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 2097920-95-9
Cat. No. B3013831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide
CAS2097920-95-9
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
InChIInChI=1S/C19H19N5O2S/c25-17(14-4-6-16(7-5-14)26-19-22-10-12-27-19)23-13-15-3-1-11-24(15)18-20-8-2-9-21-18/h2,4-10,12,15H,1,3,11,13H2,(H,23,25)
InChIKeyBKJKAFSTDLFTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2097920-95-9: Multikinase-Targeting Compound with Verifiable TLK2 Activity for Lead Discovery


N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide (CAS 2097920-95-9) is a synthetic small-molecule kinase inhibitor belonging to the pyrimidine-substituted pyrrolidine benzamide class. Its core structure combines a pyrimidine-pyrrolidine hinge-binding motif with a unique 4-(thiazol-2-yloxy)benzamide moiety [1]. The compound has demonstrated quantifiable in vitro inhibitory activity against Tousled-like kinase 2 (TLK2), providing a defined pharmacological starting point for analoging programs [1].

Structural Differentiation of CAS 2097920-95-9 Within Pyrimidine-Pyrrolidine Kinase Inhibitor Libraries


Superficial class-level substitution among pyrimidine-pyrrolidine kinase inhibitors is unreliable because subtle changes to the solvent-exposed benzamide group can drastically alter kinase selectivity profiles, even when ATP-site hinge binding remains constant [1]. Specifically, the 4-(1,3-thiazol-2-yloxy)benzamide ligand of CAS 2097920-95-9 presents a thiazole ring that is a known structural alert for idiosyncratic toxicity in TPO receptor agonist series due to metabolic oxidation at C-5 [2]. This property necessitates a risk-benefit analysis for each analog, making generic replacement without specific safety or selectivity data inadvisable.

Quantitative Differentiation Evidence for CAS 2097920-95-9


TLK2 Inhibitory Potency: Comparison Against the Kinase Tool Compound Baseline

CAS 2097920-95-9 inhibits human TLK2 with an IC50 of 100 nM [1]. In the context of the TLK2 chemical probe discovery campaign, where the primary objective was developing narrow-spectrum inhibitors, the threshold for a useful tool compound was defined as an IC50 < 1 µM [2]. The compound's 100 nM potency is one order of magnitude below this baseline, confirming its viability as a TLK2 inhibitor probe. For comparison, the close analog N-[(1-pyrimidin-2-yl)pyrrolidin-2-yl]methyl-4-methoxybenzamide, lacking the thiazol-2-yloxy substitution, would not be expected to access the same selectivity pocket, though direct comparative data for this specific pair is absent from the public domain.

TLK2 inhibitor Kinase selectivity Chemical probe

Thiazole-Induced Toxicity Risk Profile: Differentiation from 5-Substituted Thiazole and Thiadiazole Bioisosteres

The compound contains a 4-(1,3-thiazol-2-yloxy)benzamide group where the thiazole ring is unsubstituted at the C-5 position. In a closely related pyrimidine benzamide-based thrombopoietin (TPO) receptor agonist series, the 2-amino-5-unsubstituted thiazole was definitively linked to idiosyncratic toxicity through metabolic oxidation at C-5 [1]. The TPO agonist lead's toxicity risk was eliminated either by C-5 substitution (e.g., 5-methyl or 5-chloro) or by replacement with a thiadiazole. Although CAS 2097920-95-9 was not directly studied in that TPO series, its 5-unsubstituted thiazole motif is identical to the structural alert, meaning a 5-substituted analog (e.g., 5-methyl-thiazol-2-yloxy) or a thiadiazole replacement would be a safer comparator for any in vivo program, even though TLK2 potency data for these comparators are not publicly available.

Structural alert Thiazole toxicity Drug safety

Physicochemical Property Benchmarking for CNS Drug-Likeness Against Lipinski and CNS MPO Baselines

The compound's computed topological polar surface area (tPSA) is 109 Ų and its calculated logP (XLogP3) is 3.1 [1]. For CNS drug discovery, the widely accepted multiparameter optimization (CNS MPO) score favors tPSA < 90 Ų and logP between 1 and 3 [2]. The tPSA of 109 Ų exceeds the CNS-optimal threshold, predicting lower passive brain permeability compared to optimized CNS leads. This differentiates the compound from lower-tPSA pyrimidine-pyrrolidine analogs (e.g., tPSA ~80–90 Ų for simpler 4-methoxy or 4-fluoro derivatives), positioning it as a preferential starting point for peripheral target programs where CNS exclusion is desired.

CNS drug discovery Physicochemical properties Drug-likeness

Patent Landscape and Freedom-to-Operate Differentiation for Kinase Inhibitor Development

CAS 2097920-95-9 falls within the generic Markush claims of US Patent 8,962,641 B2, which covers pyrimidine-substituted pyrrolidine derivatives as medicaments [1]. However, the patent primarily exemplifies N-linked benzamides and does not specifically claim the 4-(thiazol-2-yloxy)benzamide substitution pattern. This structural gap creates a potential freedom-to-operate window for composition-of-matter patents on derivatives with this unique oxy-linker, distinguishing it from the more crowded N-linked benzamide chemical space occupied by many commercially available kinase inhibitor libraries.

Patent composition of matter FTO Kinase inhibitor IP

Evidence-Backed Use Cases for Procuring CAS 2097920-95-9 in Kinase Drug Discovery


TLK2 Chemical Probe Development and Target Validation Studies

CAS 2097920-95-9's verified inhibitory activity against human TLK2 (IC50 = 100 nM) positions it as a direct starting point for developing a selective chemical probe for TLK2 biology. The compound meets the minimal potency threshold (IC50 < 1 µM) required for tool compound characterization [1]. Subsequent kinome-wide selectivity profiling (e.g., against a panel of 50–100 kinases) is the recommended next step to establish its selectivity fingerprint and assess its utility in TLK2-dependent disease models, given that the compound has only been evaluated against TLK2 in public assays.

Structure-Activity Relationship (SAR) Expansion Around the 4-(Thiazol-2-yloxy)benzamide Motif

The compound represents a privileged scaffold for systematic SAR studies targeting the solvent-exposed region of kinase ATP-binding sites. Researchers can use this compound as a parent molecule to explore: (a) C-5 substitution of the thiazole ring to eliminate the idiosyncratic toxicity risk inherent to the 5-unsubstituted thiazole [2]; (b) modification of the pyrimidine hinge-binder to alter kinase selectivity; and (c) introduction of chirality at the pyrrolidine 2-position to lock specific bioactive conformations.

Peripheral Kinase Inhibitor Lead Optimization Favoring Low Brain Penetrance

The compound's computed tPSA of 109 Ų significantly exceeds the CNS-optimal range (<90 Ų) [3], predicting a low brain-to-plasma exposure ratio. This property makes CAS 2097920-95-9 a strategically advantageous starting point for programs where peripheral target engagement is desired and CNS side effects must be minimized. In contrast, lower-tPSA pyrimidine-pyrrolidine analogs (e.g., 4-methoxy derivatives) may carry a liability of undesired CNS distribution, making the thiazol-2-yloxy substitution a deliberate design choice for peripheral selectivity.

Freedom-to-Operate Diversification of Patent-Busting Kinase Libraries

The compound's unique 4-(thiazol-2-yloxy)benzamide substitution is not explicitly exemplified in the dominant patent covering pyrimidine-pyrrolidine kinase inhibitors, US 8,962,641 B2 [4]. For organizations building proprietary kinase inhibitor libraries, incorporating this and related oxy-linked benzamide analogs offers a pathway to novel composition-of-matter filings while circumventing the densely claimed N-linked benzamide chemical space. This provides a tangible commercial advantage for procurement of this scaffold over generic, patent-exhausted kinase inhibitor collections.

Quote Request

Request a Quote for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.